4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves organic synthetic routes. One common method includes the reaction of a fluorinated pyridine derivative with a nitro-substituted pyrrole under specific conditions. For example, the reaction might involve the use of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions. For instance, a nucleophilic aromatic substitution reaction can replace the fluorine atom with a different substituent.
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby preventing the receptors from activating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine can be compared with other similar compounds, such as:
4-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine: Similar in structure but with a chlorine atom instead of a fluorine atom. This compound may have different reactivity and biological activity due to the different halogen substituent.
4-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom instead of a fluorine atom. Bromine is larger and less electronegative than fluorine, which can affect the compound’s properties.
4-iodo-3-nitro-1H-pyrrolo[2,3-c]pyridine: Contains an iodine atom, which is even larger and less electronegative than bromine.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a nitro group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-9-2-5-7(4)6(3-10-5)11(12)13/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWELDYAMUQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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